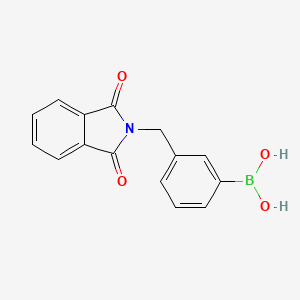

(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid

CAS No.: 935701-06-7

Cat. No.: VC2888776

Molecular Formula: C15H12BNO4

Molecular Weight: 281.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 935701-06-7 |

|---|---|

| Molecular Formula | C15H12BNO4 |

| Molecular Weight | 281.07 g/mol |

| IUPAC Name | [3-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]boronic acid |

| Standard InChI | InChI=1S/C15H12BNO4/c18-14-12-6-1-2-7-13(12)15(19)17(14)9-10-4-3-5-11(8-10)16(20)21/h1-8,20-21H,9H2 |

| Standard InChI Key | WRSBMRWOQUJLCY-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC=C1)CN2C(=O)C3=CC=CC=C3C2=O)(O)O |

| Canonical SMILES | B(C1=CC(=CC=C1)CN2C(=O)C3=CC=CC=C3C2=O)(O)O |

Introduction

(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid is an organoboron compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and material science. This compound features a boronic acid functional group attached to a phenyl ring, which is further connected to a 1,3-dioxoisoindolin-2-yl moiety. The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

Synthesis

The synthesis of (3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid typically involves the reaction of boronic acid derivatives with suitable phenyl compounds. A common method employed is the Suzuki-Miyaura cross-coupling reaction, which utilizes palladium catalysts to couple aryl halides with boronic acids under mild conditions.

Applications

This compound is used as a building block in organic synthesis and medicinal chemistry. It is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. This capability makes it valuable for synthesizing pharmaceuticals and advanced materials.

Mechanism of Action

The mechanism of action primarily revolves around its ability to form reversible covalent bonds with biological targets. In medicinal chemistry, this property makes it a potential scaffold for designing enzyme inhibitors. The binding process typically involves the boronic acid group interacting with nucleophilic residues in enzymes.

Biological Applications

Research indicates that boronic acid derivatives can selectively target cancer cells, making them promising candidates for further development as anticancer agents. The compound's ability to inhibit specific pathways makes it a candidate for developing novel therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume